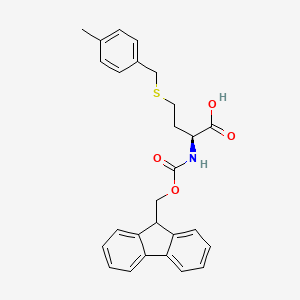

Fmoc-homoCys(CH3Bzl)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-homoCys(CH3Bzl)-OH is a useful research compound. Its molecular formula is C27H27NO4S and its molecular weight is 461.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Selbstassemblierungseigenschaften

Aminosäuren und kurze Peptide, die mit der 9-Fluorenylmethyloxycarbonyl-(Fmoc-)Gruppe modifiziert sind, weisen bemerkenswerte Selbstassemblierungseigenschaften auf. Die inhärente Hydrophobizität und Aromatizität des Fmoc-Moleküls fördern die Assoziation von Bausteinen . Lassen Sie uns untersuchen, wie diese Selbstassemblierung stattfindet.

Hydrophobe Wechselwirkungen: Der Fluorenylring in Fmoc trägt zu hydrophoben Wechselwirkungen bei, die den Selbstassemblierungsprozess antreiben. Darüber hinaus verstärkt die sterische Optimierung vom Linker (der Methoxycarbonylgruppe) die Selbstassemblierung weiter .

Aromatische Seitenketten: Fmoc-modifizierte Biomoleküle mit erheblichen aromatischen Einheiten in ihren Seitenketten (z. B. Fmoc-β-(2-Naphthyl)-W) bilden π-π-Wechselwirkungen zwischen Fmoc-Gruppen und Seitenketten-Phenylringen. Diese Wechselwirkungen fördern die Selbstassemblierung deutlich .

Anwendungen

Nun wollen wir die vielfältigen Anwendungen von Fmoc-modifizierten Aminosäuren und kurzen Peptiden untersuchen:

Zellkultivierung: Fmoc-modifizierte Peptide wurden als Gerüste für Zellwachstum und Gewebezüchtung verwendet. Ihre Selbstassemblierungseigenschaften ermöglichen die Konstruktion von 3D-Matrizen, die die Zelladhäsion und -proliferation unterstützen .

Bio-Templating: Fmoc-basierte Materialien dienen als Schablonen für die Mineralisierung und ermöglichen die kontrollierte Synthese anorganischer Strukturen. Diese Schablonen lenken die Bildung von Nanopartikeln, Nanodrähten und anderen funktionalen Materialien .

Optische Eigenschaften: Fmoc-modifizierte Peptide weisen interessante optische Eigenschaften auf, darunter Fluoreszenz und zirkulärer Dichroismus. Forscher haben ihren Einsatz in Sensoren, Bildgebungsmitteln und optoelektronischen Geräten untersucht .

Arzneimittelverabreichung: Funktionalisierte Fmoc-Peptide können Medikamente einschließen und an bestimmte Stellen abgeben. Ihr Selbstassemblierungsverhalten ermöglicht eine kontrollierte Freisetzung von Medikamenten und verbessert die therapeutische Wirksamkeit .

Katalyse: Fmoc-modifizierte Peptide wurden als Katalysatoren für verschiedene Reaktionen untersucht. Ihre einzigartigen Strukturen und funktionellen Gruppen ermöglichen eine katalytische Aktivität bei organischen Umwandlungen .

Therapeutische und antibiotische Eigenschaften: Forscher untersuchen Fmoc-modifizierte Peptide als potenzielle Therapeutika. Ihre Fähigkeit, sich zu Nanostrukturen zusammenzulagern, kann die Stabilität und Bioverfügbarkeit von Medikamenten verbessern. Darüber hinaus weisen einige Fmoc-Peptide antimikrobielle Eigenschaften auf .

Herausforderungen und Zukunftsperspektiven

Trotz der Fortschritte bleiben Fragen hinsichtlich der Entwicklung von Fmoc-modifizierten Biomolekülen. Strategien zur Überwindung von Einschränkungen und zur Optimierung ihrer Anwendungen bedürfen weiterer Untersuchungen .

Zusammenfassend lässt sich sagen, dass Fmoc-modifizierte Aminosäuren und kurze Peptide eine Fülle von Möglichkeiten eröffnen, von der Gewebezüchtung bis hin zur Arzneimittelverabreichung. Ihre Selbstassemblierungseigenschaften inspirieren weiterhin innovative Forschung in verschiedenen Bereichen . 🌟

Wirkmechanismus

Target of Action

Fmoc-homoCys(CH3Bzl)-OH is a modified amino acid that primarily targets the process of peptide synthesis . It is used in the convergent synthesis of proteins through a process known as native chemical ligation (NCL) . The primary role of this compound is to facilitate the synthesis of peptide a-thioesters, which are key intermediates in the NCL process .

Mode of Action

The mode of action of this compound involves its interaction with other amino acids and peptides during the synthesis process. It is used in the Fmoc-based solid phase synthesis of peptide a-thioesters . The Fmoc group provides protection for the amino acid during synthesis, and its removal allows the amino acid to participate in peptide bond formation . The compound’s interaction with its targets results in the formation of peptide a-thioesters, which can then be used in NCL .

Biochemical Pathways

This compound affects the biochemical pathway of protein synthesis, specifically the convergent synthesis of proteins through NCL . The downstream effects of this include the formation of peptide a-thioesters, which are key intermediates in the NCL process . These intermediates can then be used to synthesize larger proteins.

Pharmacokinetics

The pharmacokinetics of this compound are primarily relevant in the context of its use in peptide synthesisIts bioavailability is crucial in the context of its ability to participate effectively in the synthesis process .

Result of Action

The result of the action of this compound is the formation of peptide a-thioesters, which are key intermediates in the NCL process . These intermediates can then be used to synthesize larger proteins. This is a crucial step in the convergent synthesis of proteins, which has revolutionized the field .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the stability of the thioester moiety in this compound is sensitive to the repeated piperidine treatments used for Fmoc deprotection . Therefore, the conditions under which peptide synthesis is carried out can influence the efficacy of this compound in the synthesis process .

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methylphenyl)methylsulfanyl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO4S/c1-18-10-12-19(13-11-18)17-33-15-14-25(26(29)30)28-27(31)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGHBNRSVICJRZ-VWLOTQADSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorophenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2552951.png)

![3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2552959.png)

![(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2552968.png)

![2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid](/img/structure/B2552973.png)